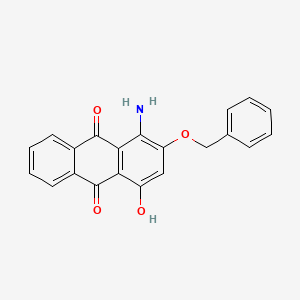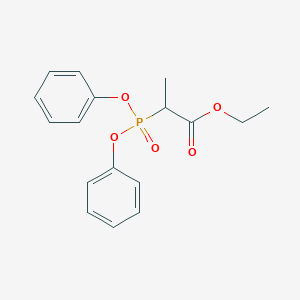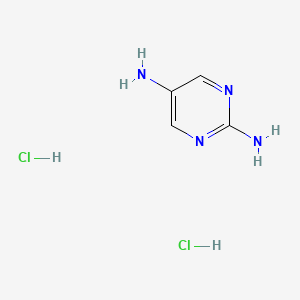![molecular formula C9H6N2O3S2 B13142095 2'-Acetyl-[2,4'-bithiazole]-4-carboxylic acid CAS No. 21313-30-4](/img/structure/B13142095.png)
2'-Acetyl-[2,4'-bithiazole]-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Acetyl-[2,4’-bithiazole]-4-carboxylic acid is a heterocyclic compound featuring a bithiazole core. Thiazole derivatives, including bithiazoles, are known for their diverse pharmacological activities, such as antibacterial, antifungal, antiviral, and antitumor effects . This compound’s unique structure makes it a valuable subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Acetyl-[2,4’-bithiazole]-4-carboxylic acid typically involves the use of palladium-catalyzed cross-coupling reactions. For instance, starting from 2,4-dibromothiazole, a palladium-catalyzed cross-coupling reaction with an organometallic compound can be employed . The reaction conditions often include the use of a suitable solvent, temperature control, and specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production methods for this compound may involve continuous-flow, gas-phase synthesis techniques. These methods optimize the molar ratio between reactants and utilize catalysts such as ZrO2 to achieve high selectivity and conversion rates . This approach is advantageous for large-scale production due to its efficiency and reduced environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 2’-Acetyl-[2,4’-bithiazole]-4-carboxylic acid can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines or other reduced derivatives .
Aplicaciones Científicas De Investigación
2’-Acetyl-[2,4’-bithiazole]-4-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2’-Acetyl-[2,4’-bithiazole]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial growth by interfering with protein synthesis or cell wall formation . The compound’s bithiazole core allows it to bind to various enzymes and receptors, disrupting their normal function and leading to antimicrobial or antitumor effects .
Comparación Con Compuestos Similares
2,2’-Bithiazole: Another bithiazole derivative with similar chemical properties but different biological activities.
4,4’-Bithiazole: Known for its coordination chemistry and potential use in materials science.
Thiazole Derivatives: A broad class of compounds with diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness: 2’-Acetyl-[2,4’-bithiazole]-4-carboxylic acid stands out due to its specific acetyl and carboxylic acid functional groups, which enhance its reactivity and potential biological activities. Its unique structure allows for targeted interactions with molecular pathways, making it a valuable compound for further research and development .
Propiedades
Número CAS |
21313-30-4 |
|---|---|
Fórmula molecular |
C9H6N2O3S2 |
Peso molecular |
254.3 g/mol |
Nombre IUPAC |
2-(2-acetyl-1,3-thiazol-4-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3S2/c1-4(12)7-10-5(2-15-7)8-11-6(3-16-8)9(13)14/h2-3H,1H3,(H,13,14) |
Clave InChI |
OGPKLDBXYIZETD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC(=CS1)C2=NC(=CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


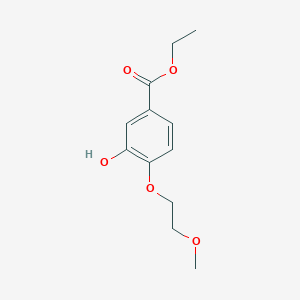
![7-(Methylsulfonyl)benzo[d]isoxazol-3-amine](/img/structure/B13142021.png)
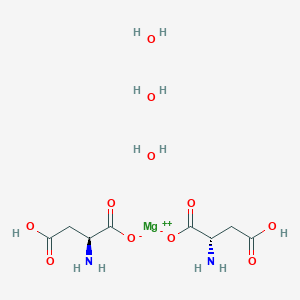
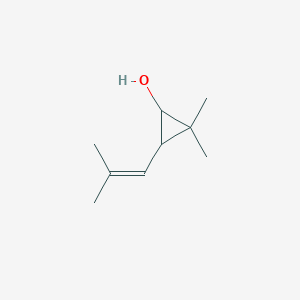
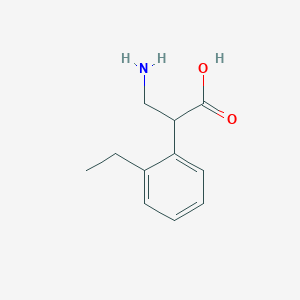

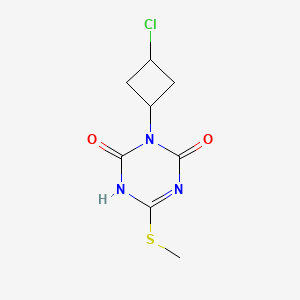
![(S)-3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid](/img/structure/B13142052.png)

![(4aS,7S,7aS)-tert-butyl7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B13142066.png)
